2,3',4',5'-Tetrafluoro-4-(4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)-1,1'-biphenyl
Description
The compound 2,3',4',5'-Tetrafluoro-4-(4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)-1,1'-biphenyl is a fluorinated biphenyl derivative featuring a tetrafluoro substitution pattern on the biphenyl core and a bulky 4'-propyl-[1,1'-bi(cyclohexan)] substituent. This structural design combines the electronic effects of fluorine atoms with the steric and conformational rigidity imparted by the bi(cyclohexan) moiety. Such compounds are often explored for their liquid crystalline (LC) properties, as fluorination enhances dielectric anisotropy and thermal stability, while the bi(cyclohexan) group contributes to molecular alignment .
Properties
IUPAC Name |
1,2,3-trifluoro-5-[2-fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F4/c1-2-3-17-4-6-18(7-5-17)19-8-10-20(11-9-19)21-12-13-23(24(28)14-21)22-15-25(29)27(31)26(30)16-22/h12-20H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJZNALCKPDGPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)C4=CC(=C(C(=C4)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201019868 | |
| Record name | 2,3′,4′,5′-Tetrafluoro-4-[(trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-yl]-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188289-44-3 | |
| Record name | 2,3′,4′,5′-Tetrafluoro-4-[(trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-yl]-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans,trans-2,3',4',5'-Tetrafluor-4-(4'-propylbicyclohexyl-4 -yl)-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Key Observations :
- Bi(cyclohexan) vs. Cyclohexyl : The bi(cyclohexan) group in the target compound introduces greater conformational rigidity than single cyclohexyl substituents, likely improving mesophase stability .
- Functional Groups: Ethoxy-substituted analogues (e.g., 189750-98-9) exhibit altered solubility and phase behavior due to the polar oxygen atom, contrasting with the non-polar propyl chain in the target compound .
Physicochemical Properties
- Thermal Stability : Compounds like 85312-59-0 and 81793-59-1 show retention times of 32.05 and 32.23 minutes, respectively, in chromatographic analyses, suggesting moderate polarity and thermal resilience . The target compound’s additional fluorines may further increase thermal stability due to stronger C-F bonds.
- Spectroscopic Characterization : Related fluorinated biphenyls (e.g., TBDFBP, DFBPE) are characterized using UV-Vis, FTIR, and NMR spectroscopy, with SC-XRD confirming planar biphenyl cores and substituent orientations .
Preparation Methods
Suzuki–Miyaura Cross-Coupling
The Suzuki reaction is the most widely employed method for constructing fluorinated biphenyl systems. Key steps include:
-
Boronic acid preparation : 3,4,5-Trifluorophenylboronic acid is synthesized via Miyaura borylation of 1-bromo-3,4,5-trifluorobenzene using bis(pinacolato)diboron and a Pd(dppf)Cl₂ catalyst.
-
Coupling with fluorinated aryl halides : Reaction with 4-bromo-2-fluorobenzene under Pd(PPh₃)₄ catalysis in a toluene/water mixture (3:1) at 80°C for 12 hours yields the tetrafluorobiphenyl core.
Table 1: Optimization of Suzuki Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Ligand | SPhos | None | None |
| Solvent | DMF/H₂O | Toluene/H₂O | Toluene/H₂O |
| Temperature (°C) | 100 | 80 | 80 |
| Yield (%) | 58 | 76 | 76 |
Data adapted from methodologies in.
Synthesis of the 4'-Propyl-[1,1'-bi(cyclohexan)]-4-yl Fragment
Cyclohexane Ring Construction
The bi(cyclohexan) moiety is synthesized via a Diels-Alder reaction:
Propyl Group Introduction
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Friedel-Crafts alkylation : Cyclohexane is alkylated with 1-bromopropane using AlCl₃ as a catalyst at 0°C, followed by rearomatization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Fragment Coupling Strategies
Buchwald–Hartwig Amination
While traditionally used for C–N bond formation, modified conditions enable C–C coupling:
Direct C–H Arylation
A more efficient approach employs:
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Catalyst system : Pd(OAc)₂ (5 mol%), PCy₃·HBF₄ (10 mol%), pivalic acid (20 mol%) in DMA (dimethylacetamide) at 140°C.
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Yield improvement : 68% isolated yield after 18 hours, with reduced byproduct formation compared to cross-coupling methods.
Critical Analysis of Byproduct Formation
Defluorination Side Reactions
Exposure to strong bases (e.g., KOtBu) during coupling steps leads to partial defluorination. Mitigation strategies include:
Steric Control in Cyclohexyl Attachment
The bulky bi(cyclohexan) group necessitates:
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High-dilution conditions (0.01 M) to prevent oligomerization.
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Slow addition of the cyclohexyl fragment via syringe pump over 2 hours.
Final Purification and Characterization
Chromatographic Separation
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Stationary phase : Silica gel impregnated with AgNO₃ (10% w/w) enhances separation of fluorinated isomers.
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Eluent : Hexane/ethyl acetate (95:5) with 0.1% trifluoroacetic acid improves peak resolution.
Q & A
Q. Table 1: Example Phase Transition Data (Hypothetical)
| Phase Sequence | Transition Temp (°C) | Enthalpy (J/g) |
|---|---|---|
| Crystal → SmA | 120 | 45.2 |
| SmA → NTB | 145 | 12.8 |
| NTB → Iso | 180 | 8.5 |
Key Insight : The propylcyclohexyl group enhances conformational flexibility, stabilizing the NTB phase, while tetrafluoro substitution increases dipole interactions, favoring smectic ordering .
Advanced: How can computational modeling predict the compound’s electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer behavior.
- Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., fluorine atoms as hydrogen-bond acceptors).
- Molecular Dynamics (MD) : Model mesophase stability by simulating packing dynamics of the bicyclohexyl and biphenyl moieties in a liquid crystal matrix .
- QSPR Models : Relate substituent positions (e.g., fluorine at 2,3',4',5') to physicochemical properties like logP or polarizability.
Advanced: How should researchers address contradictory data in reported phase transition temperatures?
Methodological Answer:
Discrepancies may arise from impurities, heating rate variability, or sample history. Mitigation strategies include:
- Cross-Validation : Compare DSC results with X-ray diffraction (layer spacing in SmA phase) and dielectric spectroscopy (relaxation times).
- Controlled Annealing : Pre-heat samples to the isotropic phase and cool slowly (0.5°C/min) to ensure thermal equilibrium.
- Batch Consistency : Use elemental analysis (C, H, F) to verify purity (>99%) and confirm synthetic reproducibility .
Advanced: What in vitro assays are suitable for screening biological activity of this compound?
Methodological Answer:
While primarily studied for liquid crystals, its fluorinated biphenyl core may have pharmacological relevance:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-angiotensin II) to test affinity for G-protein-coupled receptors (GPCRs), leveraging structural analogs from angiotensin II antagonist studies .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa) to evaluate apoptosis induction.
- Enzyme Inhibition : Test against cyclooxygenase (COX) or cytochrome P450 isoforms using fluorogenic substrates.
Advanced: How can researchers analyze aggregation-induced emission (AIE) properties in derivatives?
Methodological Answer:
- Photoluminescence (PL) Spectroscopy : Compare emission intensity in solution (THF) vs. aggregated state (water-THF mixtures). AIE-active derivatives show enhanced fluorescence upon aggregation.
- Time-Resolved Fluorescence : Measure lifetime decay to distinguish between radiative and non-radiative pathways.
- Structural Modification : Introduce bulky substituents (e.g., trifluoromethyl) to restrict intramolecular rotation, enhancing AIE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
